Boc-L-赖氨酸(ivdde)-OH

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

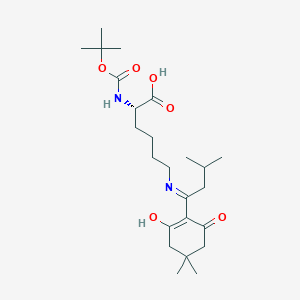

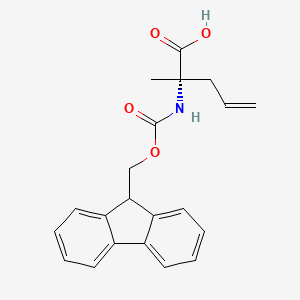

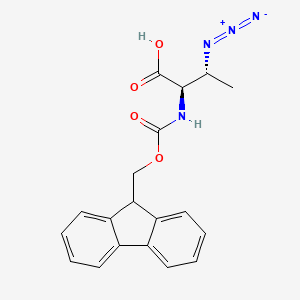

“Boc-l-lys(ivdde)-oh” is also known as Nα-Boc-L-lysine . It is a building block used in the synthesis of various compounds, including heterotrifunctional peptide-based linker molecules, lysine derivatives of azamacrocycle and anthraquinone, and Boc-Lys (Bn 4 -DTPA)-OH, a precursor to synthesize diethylene triamine pentaacetic acid (DTPA) containing peptides .

Synthesis Analysis

The tert-butyloxycarbonyl (Boc) group is widely used as the Nα-amino protecting group in peptide synthesis . The synthesis of Boc-l-lys(ivdde)-oh can be achieved through the reaction of lysine cyclic dipeptide with Fmoc N-hydroxysuccinimide ester (Fmoc-OSu) and di-tert-butyl dicarbonate [(Boc)2O] .

Molecular Structure Analysis

The molecular formula of Boc-l-lys(ivdde)-oh is C12H24N2O4 . It is a diester amino compound used for proteomics research .

Chemical Reactions Analysis

The Boc group in Boc-l-lys(ivdde)-oh can be removed using various methods. One efficient and sustainable method for N-Boc deprotection involves the use of a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES), which serves as both a reaction medium and a catalyst . This method allows the deprotection of a wide variety of N-Boc derivatives .

Physical and Chemical Properties Analysis

Boc-l-lys(ivdde)-oh is a solid substance . Its optical activity is [α]20/D +22°, c = 2 in methanol . The melting point is approximately 205°C (dec.) (lit.) .

科学研究应用

1. 合成有机化学中的胺保护基 叔丁氧羰基 (Boc) 基团是合成有机化学中多步反应中最常用的胺保护基之一 {svg_1}. 它用于在化学反应过程中保护胺类不被分子中的其他官能团反应 {svg_2}.

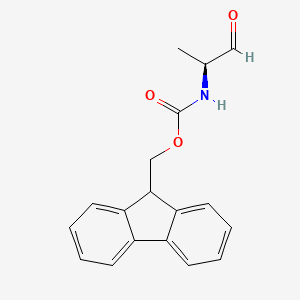

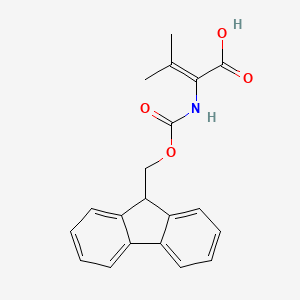

肽合成

Boc-L-赖氨酸(ivdde)-OH 用于肽合成 {svg_3}. Boc 基团在合成过程中保护赖氨酸中的胺基,防止它与其他氨基酸或肽发生反应 {svg_4}.

N-Boc 脱保护

this compound 可以使用胆碱氯化物/对甲苯磺酸深共熔溶剂 (DES) 脱保护 {svg_5}. 该方法高效且可持续,可使多种 N-Boc 衍生物以优异的产率脱保护 {svg_6}.

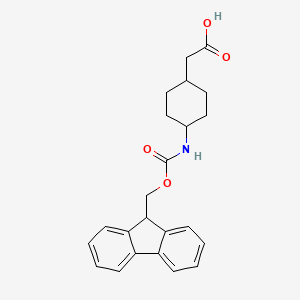

单取代环 (L-Lys-L-Lys)s 的合成

this compound 可用于合成单取代环 (L-Lys-L-Lys)s {svg_7}. 这些化合物可在醇类、取代苯和氯代溶剂中形成稳定的热可逆有机凝胶 {svg_8}.

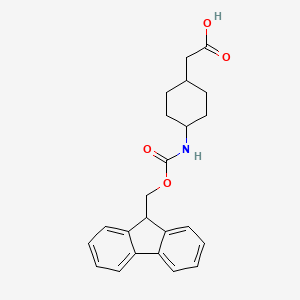

3D 纳米结构的形成

使用 this compound 合成的单取代环 (L-Lys-L-Lys)s 可以自组装成 3D 纳米纤维、纳米带或纳米管网络结构 {svg_9}. 这些结构在材料科学和纳米技术领域具有潜在应用 {svg_10}.

绿色化学

使用 this compound 符合绿色化学的原则 {svg_11}. 使用深共熔溶剂的脱保护过程环保,减少了有害溶剂和高温的使用 {svg_12}.

作用机制

Target of Action

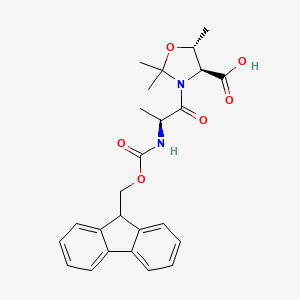

Boc-l-lys(ivdde)-oh, also known as Nα-tert-Butoxycarbonyl-L-lysine, is primarily used as a building block in the synthesis of various compounds . It is particularly used in the creation of star-shaped cationic polypeptides, which have shown excellent antimicrobial activity .

Mode of Action

The compound interacts with its targets through a process called ring-opening polymerization (ROP). This process is mediated by an amine-terminated polyamidoamine dendrimer . The result is the creation of star poly (L-lysine) (PLL) homo- and copolymers .

Biochemical Pathways

The biochemical pathways affected by Boc-l-lys(ivdde)-oh are primarily related to antimicrobial activity. The star PLL homopolymers exhibit low minimum inhibitory concentration against both Gram-positive and Gram-negative bacteria . This suggests that the compound disrupts bacterial growth and proliferation.

Result of Action

The primary result of Boc-l-lys(ivdde)-oh’s action is the creation of compounds with antimicrobial activity. Specifically, the star PLL homopolymers and copolymers synthesized using Boc-l-lys(ivdde)-oh have shown excellent antimicrobial activity and improved biocompatibility . They exhibit low toxicity against various mammalian cell lines .

安全和危害

未来方向

The use of the Boc group in peptide synthesis is well-established, but traditional methods of Boc removal have several disadvantages, including high acidity, the use of expensive reagents, excessive amounts of catalysts and harmful solvents, and high temperatures . Therefore, more efforts are needed to make Boc removal practical, clean, and minimize any potential impact . The use of a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES) for N-Boc deprotection represents a promising direction for future research .

属性

IUPAC Name |

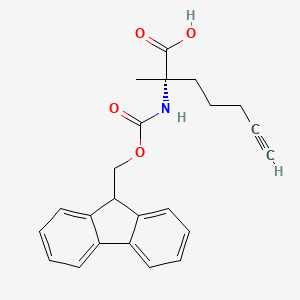

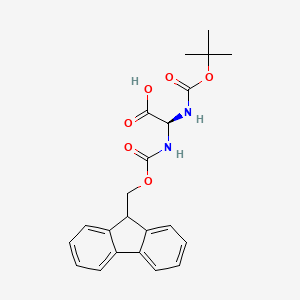

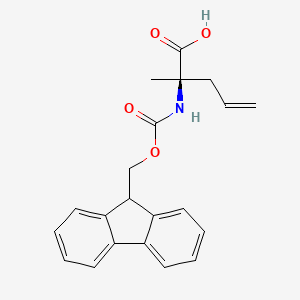

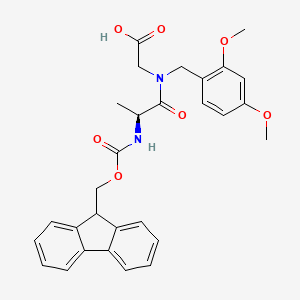

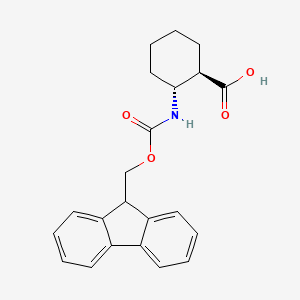

(2S)-6-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40N2O6/c1-15(2)12-17(20-18(27)13-24(6,7)14-19(20)28)25-11-9-8-10-16(21(29)30)26-22(31)32-23(3,4)5/h15-16,27H,8-14H2,1-7H3,(H,26,31)(H,29,30)/t16-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOJNRXWJRREUMO-INIZCTEOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=NCCCCC(C(=O)O)NC(=O)OC(C)(C)C)C1=C(CC(CC1=O)(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC(=NCCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)C1=C(CC(CC1=O)(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-aminobutyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid;hydrochloride](/img/structure/B613600.png)

![Fmoc-[15N]Tyr-OH](/img/structure/B613612.png)